4-methoxy-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide
Overview
Description
4-methoxy-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C14H23N3O3S and its molecular weight is 313.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.14601278 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cognitive Enhancing Properties
- SB-399885 and Cognitive Enhancement : SB-399885, a chemical variant of 4-methoxy-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide, has been identified as a potent, selective 5-HT6 receptor antagonist with properties that enhance cognition. This compound was found to significantly reverse scopolamine-induced deficits in a rat novel object recognition paradigm and reversed age-dependent deficits in water maze spatial learning in aged rats. The cognitive enhancing properties are thought to be mediated by enhancements of cholinergic function, indicating potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Anticonvulsant and Antiproliferative Activity
- Benzenesulfonamide Derivatives as Anticonvulsants : A study explored novel benzenesulfonamide derivatives as effective carbonic anhydrase inhibitors and anticonvulsants. These compounds displayed potent seizure protection in mice models, indicating their potential use in epilepsy treatment (Mishra et al., 2017).
- Antiproliferative Activity in Cancer Research : Research on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, which are structurally related to this compound, revealed significant antiproliferative activity against various tumor cell lines. These findings suggest their potential as lead anticancer agents (Motavallizadeh et al., 2014).
Herbicide Metabolism and Activity
- Herbicide Metabolism : A study focusing on chlorsulfuron, which shares a structural component with this compound, highlighted its metabolism by plants, underlying the selectivity of this herbicide for cereals. The ability of crop plants to metabolize this herbicide to an inactive product was a key factor in its selective action (Sweetser et al., 1982).
Serotonin 6 (5-HT6) Receptor Antagonists in Learning Models
- 5-HT6 Receptor Antagonists in Learning : Antagonists of serotonin 6 (5-HT6) receptors, which include derivatives of this compound, have been assessed for their potential in enhancing cognition in animal models. Studies indicate their potential therapeutic utility for cognitive disorders (Lindner et al., 2003).
Properties
IUPAC Name |
4-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-16-9-11-17(12-10-16)8-7-15-21(18,19)14-5-3-13(20-2)4-6-14/h3-6,15H,7-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLSBRNIKMTBCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNS(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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